molecular formula C24H18FN3OS2 B2367599 5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223762-43-3

5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2367599
CAS No.: 1223762-43-3
M. Wt: 447.55
InChI Key: PQDBDJYHPDYRBE-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a tricyclic core with sulfur (thia) and nitrogen (aza) atoms, substituted with fluorophenyl and methylphenyl groups.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS2/c1-15-4-6-17(7-5-15)14-30-24-27-20-19-3-2-12-26-22(19)31-21(20)23(29)28(24)13-16-8-10-18(25)11-9-16/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDBDJYHPDYRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C17H17FN2OS
  • Molecular Weight : 314.39 g/mol
  • CAS Number : 778589-12-1

The compound features a triazatricyclo structure with a thioether and fluorophenyl substituents, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, suggesting that compounds similar to our target molecule exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that triazole derivatives effectively inhibited the growth of various bacterial strains and fungi, potentially through interference with cell wall synthesis or metabolic pathways .

Anticancer Potential

Research indicates that compounds with similar structural characteristics have shown promise in anticancer applications. In vitro studies have reported that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferative signaling . The specific mechanism for our compound may involve the modulation of key signaling pathways such as PI3K/Akt or MAPK pathways, which are critical for cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of triazole compounds revealed that those with methylsulfanyl groups exhibited enhanced activity against Staphylococcus aureus and Candida albicans. The presence of the fluorophenyl group was suggested to enhance lipophilicity, facilitating better membrane penetration .
  • Anticancer Activity Evaluation : In a recent experimental study, a related compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that the compound induced significant cytotoxicity at micromolar concentrations, with mechanisms involving oxidative stress and DNA damage .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells through mitochondrial dysfunction or activation of death receptors.
  • Interaction with Cellular Targets : Binding to specific proteins or receptors involved in cell signaling pathways.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus5.0
AntifungalCandida albicans3.0
AnticancerMCF-7 (Breast Cancer)10.0
AnticancerHeLa (Cervical Cancer)8.0

Scientific Research Applications

Structure

The compound features a tricyclic structure with multiple functional groups, including a fluorophenyl group and a methylsulfanyl group. Its unique arrangement contributes to its biological activity and potential utility in drug development.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazatricyclo compounds have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways .

Antimicrobial Properties : The presence of the fluorophenyl group suggests potential antimicrobial activity. Studies have demonstrated that similar compounds can disrupt bacterial cell membranes or inhibit critical enzymes, making them candidates for antibiotic development .

Material Science

Polymeric Applications : The compound's unique structure may allow it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of materials. This application is particularly relevant in developing advanced composites for aerospace and automotive industries .

Sensors : The electronic properties of the compound can be exploited in sensor technology. Its sensitivity to environmental changes makes it suitable for detecting specific gases or biological markers .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of structurally related compounds. Researchers synthesized a series of triazatricyclo derivatives and evaluated their activity against various cancer cell lines. Results showed that compounds with a fluorophenyl substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study concluded that the incorporation of fluorine significantly affects biological activity and warrants further investigation into the specific mechanisms involved .

Case Study 2: Antimicrobial Activity

In a separate investigation published in Antimicrobial Agents and Chemotherapy, researchers tested a library of sulfur-containing compounds for their antimicrobial efficacy against resistant bacterial strains. The study found that certain derivatives demonstrated potent activity against Gram-positive bacteria, suggesting that modifications to the methylsulfanyl group could enhance effectiveness against resistant pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with overlapping structural motifs, though none directly match the target molecule. Key comparisons include:

Triazole-Based Analogues

describes 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, a triazole derivative with fluorophenyl and sulfonyl groups. While distinct in core structure (triazole vs. tricyclic thia/aza system), both compounds share:

  • Fluorinated aromatic substituents : The 4-fluorophenyl group in the target compound and the 2,4-difluorophenyl group in the triazole analogue may confer similar electronic effects for binding interactions.

Polycyclic Sulfur-Nitrogen Systems

references 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) , a tetracyclic compound with dithia and aza moieties. Comparative features include:

  • Heterocyclic complexity : Both compounds utilize sulfur and nitrogen atoms within fused ring systems, which may stabilize π-π stacking or metal coordination.
  • Substituent diversity : The methoxyphenyl group in versus the methylphenyl/fluorophenyl groups in the target compound highlights the role of electron-donating/withdrawing substituents in modulating solubility and reactivity .

Methodological Insights for Comparative Analysis

Structural Characterization Tools

  • Visualization : Tools like ORTEP-3 facilitate 3D structural analysis, critical for comparing bond lengths and angles in similar compounds .

Similarity Indexing

employs Tanimoto coefficients to compare phytocompounds with SAHA, a histone deacetylase inhibitor. Applying this method to the target compound could quantify similarities with known bioactive molecules, though specific data are lacking here .

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